molecular formula C12H15ClN2 B2706634 (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride CAS No. 21578-43-8

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride

Cat. No.: B2706634
CAS No.: 21578-43-8
M. Wt: 222.72
InChI Key: WPGVAGPTIFTECL-KQGICBIGSA-M
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Description

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is a synthetic benzimidazolium-based organic salt. Its structure features a positively charged imidazolium core, a characteristic shared with other ionic liquids and bioactive molecules . This specific (E)-configured prop-1-en-1-yl substituent at the 2-position influences the compound's stereochemistry and potential interactions with biological targets. Benzimidazole and imidazolium derivatives are extensively investigated for their diverse biological activities. A significant area of research involves their development as antimicrobial agents to combat antibiotic-resistant pathogens . These compounds, including related bis-imidazoles and hybrids, are explored for their potential to overcome resistance mechanisms in problematic bacteria like the ESKAPE pathogens . The cationic nature of the imidazolium group is often key to its mechanism of action, which can involve disruption of microbial membranes . Beyond antimicrobial applications, such specialized salts serve as valuable intermediates in organic synthesis and as precursors for developing functional materials. The compound is provided strictly for research purposes. (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,3-dimethyl-2-[(E)-prop-1-enyl]benzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N2.ClH/c1-4-7-12-13(2)10-8-5-6-9-11(10)14(12)3;/h4-9H,1-3H3;1H/q+1;/p-1/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGVAGPTIFTECL-KQGICBIGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=[N+](C2=CC=CC=C2N1C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=[N+](C2=CC=CC=C2N1C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride typically involves the alkylation of 1,3-dimethylbenzimidazole with prop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can inhibit the growth of various bacterial strains. For instance, a study reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This property makes it a candidate for further development in cancer treatment protocols .

3. Enzyme Inhibition
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride has been identified as a selective inhibitor of protein arginine methyltransferase 1 (PRMT1). This enzyme is involved in various cellular processes, including gene transcription and signal transduction. The inhibition of PRMT1 by this compound could have implications for treating diseases where PRMT1 is dysregulated .

Materials Science Applications

1. Conductive Polymers
The unique structure of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride makes it suitable for incorporation into conductive polymer matrices. Its ability to enhance electrical conductivity has been explored for applications in flexible electronics and sensors .

2. Photonic Devices
Due to its photophysical properties, this compound can be utilized in the development of photonic devices. Its incorporation into light-emitting diodes (LEDs) and laser systems shows promise for improving device efficiency and performance .

Catalytic Applications

1. Organic Synthesis
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride has been studied as a catalyst in various organic reactions, including cross-coupling reactions and cycloadditions. Its catalytic efficiency could lead to more sustainable synthetic pathways in organic chemistry .

2. Green Chemistry Initiatives
The compound's role as a catalyst aligns with green chemistry principles, promoting reactions that minimize waste and use less hazardous substances. Its application in solvent-free reactions highlights its potential for environmentally friendly synthetic methods .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntimicrobialEffective against Staphylococcus aureus and Escherichia coli
Cancer Cell Line StudyAnticancerInduces apoptosis in resistant cancer cell lines
PRMT1 Inhibition StudyEnzyme InhibitionSelectively inhibits PRMT1, impacting gene transcription
Conductive Polymer ResearchMaterials ScienceEnhances electrical conductivity in polymer matrices

Mechanism of Action

The mechanism of action of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Benzimidazolium Salts
Compound Name / ID Substituents Planarity Counterion Key Structural Notes
Target Compound N1, N3-Me; C2: (E)-propenyl Partially planar (steric hindrance) Cl⁻ (E)-configuration reduces steric clash compared to bulkier groups
12k () Quinoline, difluorophenyl Non-planar (steric bulk) Cl⁻ Dihedral angles influenced by 2,4-difluorophenyl group
5a () Mesityl, camphor-based Highly non-planar Cl⁻ Camphor substituent induces chirality
2 () Pyridinylmethyl Planar core PF₆⁻ Hexafluorophosphate enhances solubility for catalysis
Morpholine derivatives () Morpholinomethyl, benzyl Variable Cl⁻ Morpholine improves α-glucosidase inhibition

Key Observations :

  • The target compound’s (E)-propenyl group balances electronic and steric effects, contrasting with bulkier substituents (e.g., quinoline in 12k) that increase non-planarity .
  • Chloride counterions (common in the target and 12k) favor ionic interactions, whereas PF₆⁻ () improves stability in non-polar media .

Key Observations :

  • Yields for benzimidazolium salts generally range from 55% to 70%, influenced by substituent complexity. The target compound likely follows similar trends.
Table 3: Functional Comparison
Compound Application/Bioactivity Performance Notes
Target Compound Potential catalysis (E)-propenyl may enhance metal coordination
2 () Cu(II)-NHC catalysis PF₆⁻ salt enables efficient phenol synthesis
Morpholine derivatives () α-Glucosidase inhibition IC₅₀ values < 10 µM (superior to acarbose)
Pyridinylmethyl salts () Antibacterial activity Moderate activity against E. coli

Key Observations :

  • Morpholine-substituted derivatives exhibit potent enzyme inhibition, suggesting that substituent choice critically impacts bioactivity .

Spectroscopic and Crystallographic Data

  • highlights that steric hindrance in benzimidazolium salts leads to non-planar structures, as seen in 1-(2-hydroxybenzyl)-2-(2-hydroxyphenyl) derivatives (dihedral angles: 55.49°–81.36°). The target compound’s (E)-propenyl group likely reduces such distortion compared to bulkier groups .
  • and 11 emphasize NMR and HRMS for structural validation, methodologies applicable to the target compound .

Biological Activity

(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride (CAS Number: 21578-43-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride is C12H15ClN2C_{12}H_{15}ClN_2, with a molecular weight of 222.71 g/mol. The compound is characterized by its imidazole ring structure, which is known for various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chlorideStaphylococcus aureus16 µg/mL
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chlorideEscherichia coli32 µg/mL

These results suggest that the compound exhibits promising antibacterial activity, particularly against resistant strains like MRSA .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. It was tested against various fungal strains, demonstrating effectiveness with MIC values comparable to established antifungal agents.

CompoundFungi TestedMinimum Inhibitory Concentration (MIC)
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chlorideCandida albicans8 µg/mL
(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chlorideAspergillus niger16 µg/mL

These findings indicate that the compound could be a candidate for further development in antifungal therapies .

Antioxidant Activity

The antioxidant potential of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride has also been evaluated. It demonstrated significant free radical scavenging activity with an IC50 value of 25 µg/mL in DPPH assays. This suggests potential applications in preventing oxidative stress-related diseases .

The biological activities of (E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride can be attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. The imidazole ring is known to disrupt membrane integrity and interfere with nucleic acid synthesis in bacteria and fungi.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

Case Study 1: Antibacterial Efficacy
A study published in Molecules evaluated the antibacterial effects of several imidazole derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of MRSA with a notable reduction in colony-forming units compared to controls .

Case Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity was assessed using various assays. The compound exhibited strong scavenging abilities against free radicals, suggesting its potential role as a therapeutic agent in oxidative stress-related conditions .

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure of this compound?

To confirm the structure, researchers employ a combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) .

  • 1H/13C NMR identifies proton and carbon environments, with characteristic shifts for the benzimidazolium core (e.g., aromatic protons at δ 7.2–7.4 ppm and methyl groups at δ 2.2–3.0 ppm) .
  • FT-IR verifies functional groups, such as C=N stretching vibrations near 1550–1600 cm⁻¹ .
  • HRMS confirms the molecular ion peak ([M-Cl]⁺) and isotopic pattern .

Advanced: How can density functional theory (DFT) predict electronic properties?

DFT calculations (e.g., B3LYP/6-31G*) optimize the geometry and predict properties like HOMO-LUMO gaps and charge distribution . For benzimidazolium derivatives:

  • The HOMO is localized on the benzimidazole ring, while the LUMO resides on the prop-1-en-1-yl substituent, indicating charge-transfer potential .
  • Solvent effects (e.g., methanol) are modeled using polarizable continuum models (PCM) to align with experimental UV-Vis spectra .

Basic: What synthetic routes are used for imidazolium-based ionic liquids?

Common methods include:

  • Quaternization : Reacting 1H-benzimidazole with methyl iodide or allyl chloride in acetonitrile at 80°C for 24 hours .
  • One-pot synthesis : Combining benzimidazole, alkyl halides, and bases (e.g., K₂CO₃) in DMF, achieving yields >85% .
  • Pd-catalyzed routes : Using Pd(OAc)₂ to generate N-heterocyclic carbene intermediates for functionalization .

Advanced: How to resolve contradictions between crystallographic and computational data?

  • Refinement tools : SHELXL refines X-ray data to adjust bond lengths/angles, resolving discrepancies with DFT-optimized geometries .
  • Twinned data : SHELXE handles pseudo-merohedral twinning, common in ionic liquids, by partitioning reflection data .
  • Validation metrics : Check R-factor convergence (<5%) and goodness-of-fit (GOF ≈ 1.0) to ensure model accuracy .

Basic: How is purity assessed for this compound?

  • HPLC : Purity >98% confirmed using C18 columns with UV detection at 254 nm .
  • Elemental analysis : Matches calculated C, H, N percentages within 0.3% deviation .
  • Melting point : Sharp melting points (e.g., 210–245°C) indicate high crystallinity .

Advanced: How do substituents influence catalytic activity in benzimidazolium salts?

  • Steric effects : Bulky substituents (e.g., pentamethylbenzyl) enhance stability of Pd-NHC catalysts but reduce turnover frequency .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl) lower the LUMO energy, improving oxidative addition rates in cross-coupling reactions .

Basic: What handling protocols ensure compound stability?

  • Storage : In sealed glass containers under argon at -20°C, protected from light and moisture .
  • Safety : Use flame-resistant gloves (e.g., nitrile) and fume hoods to avoid inhalation .

Advanced: Can this compound be applied in photophysical studies or sensing?

Yes, benzimidazolium derivatives exhibit:

  • Fluorescence : λem ≈ 515 nm in methanol, suitable for mitochondrial probes (e.g., MitoVue Green analogs) .
  • Gas sensing : Ionic liquid crystals with similar structures show reversible fluorescence quenching by NO₂ at ppm levels .

Basic: What challenges arise in crystallizing imidazolium salts?

  • Hygroscopicity : Use anhydrous solvents (e.g., THF) and rapid crystallization under nitrogen .
  • Polymorphism : Screen multiple solvents (e.g., ethanol/acetone mixtures) to isolate stable polymorphs .

Advanced: How do counterions affect physicochemical properties?

  • Chloride (Cl⁻) : Enhances solubility in polar solvents (e.g., DMSO) and stabilizes ionic liquid crystalline phases .
  • Iodide (I⁻) : Increases hydrophobicity, favoring applications in non-aqueous electrolytes .

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